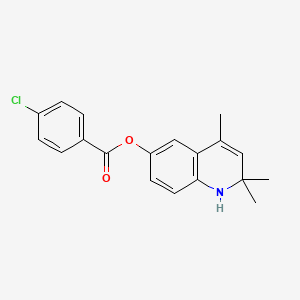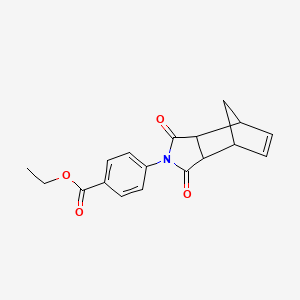![molecular formula C22H21ClN2O3S B11618661 N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11618661.png)
N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylphenyl group, and a benzenesulfonamido group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds:
-
Step 1: Synthesis of 4-Chloroaniline
Reaction: Chlorination of aniline.
Conditions: Aniline is treated with chlorine gas in the presence of a catalyst such as ferric chloride.
-
Step 2: Synthesis of 2,3-Dimethylaniline
Reaction: Methylation of aniline.
Conditions: Aniline is reacted with methyl iodide in the presence of a base like potassium carbonate.
-
Step 3: Formation of Benzenesulfonamide
Reaction: Sulfonation of benzene.
Conditions: Benzene is treated with sulfuric acid to form benzenesulfonic acid, which is then converted to benzenesulfonamide using ammonia.
-
Step 4: Coupling Reaction
Reaction: The 4-chloroaniline and 2,3-dimethylaniline are coupled with benzenesulfonamide.
Conditions: This step typically involves the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
-
Step 5: Acetylation
Reaction: The final step involves acetylation of the coupled product.
Conditions: Acetic anhydride is used in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
-
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the dimethylphenyl ring.
Reagents: Common oxidizing agents include potassium permanganate or chromium trioxide.
Products: Oxidation typically yields carboxylic acids or ketones.
-
Reduction: Reduction reactions can target the nitro groups if present or reduce the sulfonamide group.
Reagents: Sodium borohydride or lithium aluminum hydride.
Products: Amines or reduced sulfonamides.
-
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Reagents: Halogens, nitrating agents, or sulfonating agents.
Products: Halogenated, nitrated, or sulfonated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst for halogenation.
科学的研究の応用
Chemistry
In organic synthesis, N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with biological molecules.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the compound’s aromatic rings can engage in π-π interactions with protein residues, affecting protein function and signaling pathways.
類似化合物との比較
Similar Compounds
- N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)acetamido]acetamide
- N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]propionamide
Uniqueness
Compared to similar compounds, N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide is unique due to its specific combination of functional groups. The presence of both a chlorophenyl and a dimethylphenyl group, along with the benzenesulfonamido moiety, provides distinct chemical properties and reactivity patterns. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity is required.
Conclusion
This compound is a compound of significant interest due to its complex structure and versatile applications From its synthesis to its various chemical reactions and applications in multiple fields, this compound exemplifies the intricate interplay of organic chemistry and practical utility
特性
分子式 |
C22H21ClN2O3S |
|---|---|
分子量 |
428.9 g/mol |
IUPAC名 |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-7-6-10-21(17(16)2)25(29(27,28)20-8-4-3-5-9-20)15-22(26)24-19-13-11-18(23)12-14-19/h3-14H,15H2,1-2H3,(H,24,26) |
InChIキー |
YHYFAKHYMKZCQN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11618579.png)
![Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11618587.png)
![Methyl 4-{[(2Z)-6-[(3-chlorophenyl)carbamoyl]-3-ethyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11618589.png)
![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11618594.png)
![prop-2-enyl 5-[4-(diethylamino)phenyl]-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11618595.png)
![4-{(E)-[2-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazono]methyl}phenyl acetate](/img/structure/B11618603.png)
![4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11618607.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618618.png)
![methyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11618623.png)

![Ethyl (2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11618632.png)
![ethyl (2Z)-2-(4-bromobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11618638.png)

![9-methyl-2-(4-morpholinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618668.png)
